molecular formula C10H22N2O2 B026313 (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester CAS No. 105628-64-6

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester

Cat. No.: B026313
CAS No.: 105628-64-6
M. Wt: 202.29 g/mol
InChI Key: XQUOSTRRFPZQLE-UHFFFAOYSA-N
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Description

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an amino group, an ethyl group, a propyl group, and a tert-butyl ester group. This compound is often used as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester typically involves the reaction of (2-Amino-ethyl)-propyl-carbamic acid with tert-butyl alcohol in the presence of a catalyst. One common method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or carbamate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products:

    Hydrolysis: Yields the corresponding carboxylic acid and tert-butyl alcohol.

    Substitution: Forms new amide or carbamate derivatives.

    Oxidation and Reduction: Produces oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester involves its role as a protecting group. It temporarily masks reactive functional groups, allowing selective reactions to occur at other sites. The tert-butyl ester group can be removed under mild acidic conditions, revealing the free amino or carboxyl group for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

  • (2-Amino-ethyl)-methyl-carbamic acid tert-butyl ester
  • (2-Amino-ethyl)-ethyl-carbamic acid tert-butyl ester
  • (2-Amino-ethyl)-butyl-carbamic acid tert-butyl ester

Comparison:

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUOSTRRFPZQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565519
Record name tert-Butyl (2-aminoethyl)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105628-64-6
Record name tert-Butyl (2-aminoethyl)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-aminoethyl)-N-propylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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